(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate
Description
The compound (1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate is a pyrazolo[4,3-d]pyrimidine derivative characterized by a 1-methyl substitution at the N1 position, dual ketone groups at C5 and C7, and a benzenesulfonate ester at C4. This structure confers unique electronic and steric properties, influencing its solubility, stability, and biological interactions.
Properties
CAS No. |
10505-22-3 |
|---|---|
Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-10-9(7-13-15)14-12(18)16(11(10)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
InChI Key |
BMWBUYIPZROCPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized by the condensation of a pyrazole derivative with a suitable pyrimidine precursor. For example, 1-methyl-3-amino-4,5-dihydro-1H-pyrazole can be reacted with a pyrimidine-5,7-dione derivative under acidic conditions to form the pyrazolopyrimidine core.
Sulfonation: The resulting pyrazolopyrimidine core is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzenesulfonate group at the desired position on the pyrazolopyrimidine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines or thiols can lead to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and pathways. It can serve as a tool compound to study enzyme inhibition or receptor binding.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or to develop chemical probes for studying biological systems.
Industrial Applications: In industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate involves its interaction with specific molecular targets within cells. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
Pyrazolo[4,3-d]pyrimidines exhibit variable stability and reactivity depending on substitution patterns. For instance:
- N1-methyl derivatives (e.g., the target compound) show lower total energy in N1-isomeric forms compared to N2-isomers, enhancing thermodynamic stability .
- Benzenesulfonate substitution at C6 increases polarity compared to alkyl or aryl groups (e.g., 3-methyl-7-pentylaminopyrazolo[4,3-d]pyrimidine), as evidenced by dipole moments ranging from 3.100 D to 8.420 D in related compounds .
Table 1: Electronic Properties of Selected Pyrazolo[4,3-d]pyrimidines
The narrow HOMO-LUMO gap (~1.437 kcal/mol) across pyrazolo[4,3-d]pyrimidines suggests comparable kinetic stability and reactivity under physiological conditions .
Pharmacokinetic and Solubility Profiles
Pyrazolo[4,3-d]pyrimidines often face solubility challenges due to aromatic fused-ring systems. For example:
- Liposomal encapsulation (e.g., LP-2 nanosystem) improves solubility of pyrazolo[3,4-d]pyrimidines, a structural isomer, by 3–5-fold .
- The benzenesulfonate group in the target compound may enhance aqueous solubility compared to non-polar derivatives like 4-(cyclopentylamino)-2-methylthiopyrrolo[2,3-d]pyrimidine (51), which requires formulation optimization .
Anticancer Activity
- N1-methyl pyrazolo[4,3-d]pyrimidines (e.g., tubulin inhibitors from ) disrupt microtubule assembly via colchicine-site (CS) binding, with IC50 values in the nanomolar range .
- The target compound’s benzenesulfonate group may modulate tubulin interaction, though specific data are pending.
Anti-Cytokinin Activity
- 3-Methyl-7-pentylaminopyrazolo[4,3-d]pyrimidine (50) acts as a cytokinin mimic by binding cytokinin receptors (CRE1/AHK4, AHK3) and activating phosphorelay pathways, despite poor in vitro affinity .
Biological Activity
(1-Methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10N4O5S
- Molecular Weight : 322.30 g/mol
- CAS Number : 10505-22-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazolopyrimidine Core : Condensation of a pyrazole derivative with a pyrimidine precursor.
- Sulfonation : The resulting core is sulfonated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
The compound's mechanism of action involves its interaction with specific molecular targets within cells. It may inhibit enzymes by binding to their active sites or modulate receptor activity through interactions with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, contributing to its observed biological effects.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The MTT assay demonstrated that derivatives of pyrazolo compounds showed stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism Insights : The most active compounds increased apoptosis through caspase activation and inhibited NF-kB expression while promoting p53 and Bax expression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrazolo derivatives exhibit inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory effects through the modulation of inflammatory pathways. This activity could be beneficial in conditions characterized by chronic inflammation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
